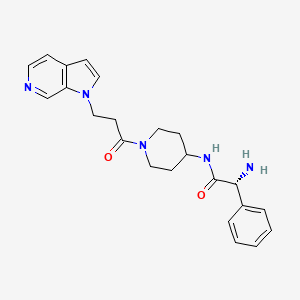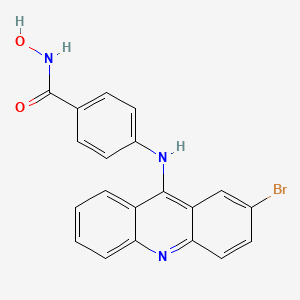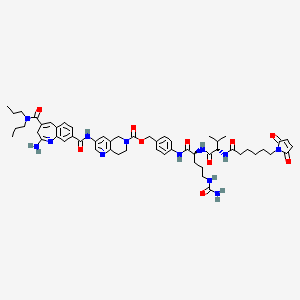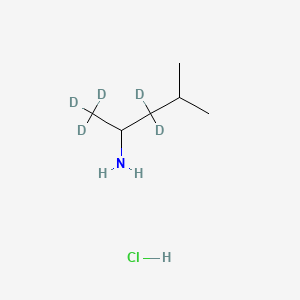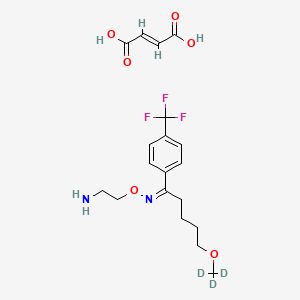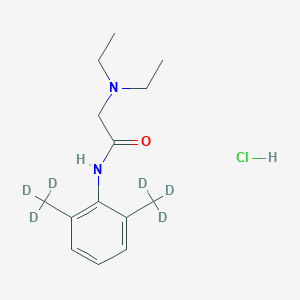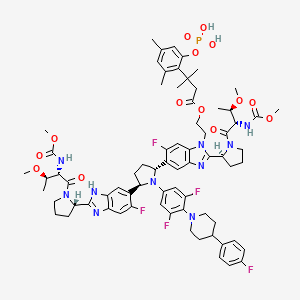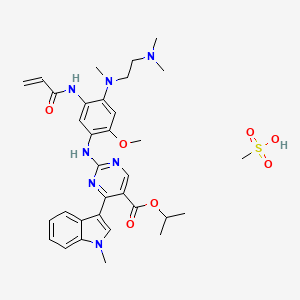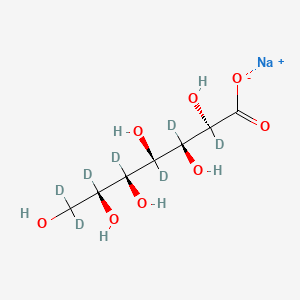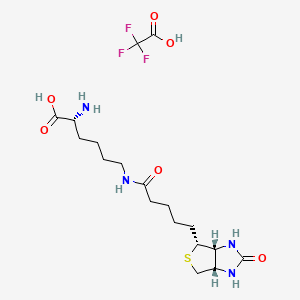
Biotinylated-D-lysine TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinylated-D-lysine trifluoroacetate is a conjugate of L-biotin and D-lysine, where the carboxylate of L-biotin is coupled with the ε-amine of D-lysine via a secondary amide bond . This compound is an isomer of the neuroanatomical tracer Biocytin . It is widely used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotinylated-D-lysine trifluoroacetate is synthesized by conjugating L-biotin with D-lysine. The carboxylate group of L-biotin is coupled with the ε-amine of D-lysine via a secondary amide bond . This reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
The industrial production of Biotinylated-D-lysine trifluoroacetate involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Biotinylated-D-lysine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biotinylated derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Biotinylated-D-lysine trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Utilized in the study of bacterial peptidoglycan assembly and as a tool for biotinylation of proteins
Industry: Applied in the production of biotinylated compounds for various industrial applications
Wirkmechanismus
Biotinylated-D-lysine trifluoroacetate exerts its effects by conjugating a biotin handle into bacterial peptidoglycan. This process involves the penicillin-binding protein PBP4 of Staphylococcus aureus, which uses the compound to biotinylate Lipid I and Lipid II . This facilitates assays to measure low-abundance pools of cellular lipid-linked peptidoglycan precursors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biocytin: An isomer of Biotinylated-D-lysine trifluoroacetate, used as a neuroanatomical tracer.
Biotinylated-L-lysine: Similar to Biotinylated-D-lysine trifluoroacetate but uses L-lysine instead of D-lysine.
Uniqueness
Biotinylated-D-lysine trifluoroacetate is unique due to its specific conjugation of L-biotin with D-lysine, which provides distinct properties and applications compared to its isomers and other biotinylated compounds .
Eigenschaften
Molekularformel |
C18H29F3N4O6S |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H28N4O4S.C2HF3O2/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;3-2(4,5)1(6)7/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);(H,6,7)/t10-,11-,12-,14-;/m1./s1 |
InChI-Schlüssel |
ICPIMQLAGIDGFB-XSCHNBKYSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
